Tfb-tboa -

Tfb-tboa

Catalog Number: EVT-254188
CAS Number:
Molecular Formula: C19H17F3N2O6
Molecular Weight: 426.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate, commonly known as TFB-TBOA, is a potent and selective antagonist of excitatory amino acid transporters (EAATs) [, ]. These transporters play a crucial role in regulating glutamatergic neurotransmission by facilitating the uptake of glutamate from the synaptic cleft. TFB-TBOA exhibits a high affinity for EAAT subtypes, particularly EAAT1 and EAAT2, and is widely employed in neuroscience research to investigate the physiological and pathological roles of these transporters.

Synthesis Analysis

The synthesis of TFB-TBOA has evolved through various methodologies. A prominent approach involves a chemoenzymatic synthesis that utilizes biocatalysts to streamline the process. For instance, a recent study reported a novel synthetic route that allows for the production of all four stereoisomers of TFB-TBOA in just four steps, a significant reduction from earlier methods which required up to 21 steps .

Key steps in this synthesis include:

  • Asymmetric Aminohydroxylation: This step is crucial for obtaining the desired stereochemistry of the compound.
  • Davis Asymmetric α-Hydroxylation: Employed to synthesize the erythro isomers.
  • Final Coupling Reactions: These involve attaching various functional groups to achieve the final product.
Molecular Structure Analysis

The molecular structure of TFB-TBOA features a trifluoromethyl group attached to a benzoyl moiety, linked through a benzyloxy group to an aspartate backbone. The structural formula can be represented as follows:

C16H16F3NO4\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}\text{O}_4

Structural Data

  • Molecular Weight: 347.30 g/mol
  • Functional Groups: Amino acid derivative, aromatic rings, trifluoromethyl group.

The compound's stereochemistry plays a critical role in its biological activity, with specific configurations enhancing its inhibitory effects on glutamate transporters .

Chemical Reactions Analysis

TFB-TBOA undergoes several key chemical reactions that contribute to its functionality as an EAAT inhibitor. Notably:

  • Inhibition Mechanism: TFB-TBOA competes with glutamate for binding sites on EAATs, effectively reducing glutamate uptake in neurons and astrocytes.
  • Concentration-Dependent Effects: Studies have shown that TFB-TBOA inhibits sodium responses evoked by glutamate with an IC50 value around 43 nM, indicating its potency .

These reactions highlight TFB-TBOA's role in regulating neurotransmitter levels and its potential implications for treating neurological disorders.

Mechanism of Action

TFB-TBOA functions primarily as an inhibitor of excitatory amino acid transporters. Its mechanism involves:

  1. Binding Affinity: The compound binds competitively to the transporter sites intended for glutamate.
  2. Reduced Glutamate Uptake: By inhibiting these transporters, TFB-TBOA leads to elevated extracellular levels of glutamate, which can influence synaptic transmission and neuronal excitability.

Research indicates that TFB-TBOA's inhibitory action is not uniform across different transporter subtypes; it shows varying degrees of potency against EAAT1, EAAT2, and EAAT3 .

Physical and Chemical Properties Analysis

TFB-TBOA exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited solubility in water.
  • Stability: It remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for laboratory handling.

These properties are essential for practical applications in research settings where precise handling and storage are critical.

Applications

TFB-TBOA is primarily utilized in scientific research related to:

  • Neuroscience: It serves as a tool for studying glutamate transport mechanisms and their implications in neurological conditions such as epilepsy and neurodegenerative diseases.
  • Pharmacological Research: The compound aids in developing potential therapeutic agents targeting excitatory amino acid transporters.
  • Molecular Probes: TFB-TBOA derivatives have been used to create photoaffinity probes for investigating transporter interactions at a molecular level .
Molecular Pharmacology of TFB-TBOA as a Glutamate Transporter Modulator

Mechanistic Basis of EAAT1/EAAT2 Selectivity and Inhibition Dynamics

TFB-TBOA ((2S,3S)-3-[[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartate) is a potent, competitive antagonist of excitatory amino acid transporters EAAT1 (GLAST) and EAAT2 (GLT-1). Its selectivity arises from differential interactions with substrate-binding residues across EAAT subtypes. TFB-TBOA exhibits >15-fold selectivity for EAAT1/2 over EAAT3, with IC50 values of 17 nM (EAAT2), 22 nM (EAAT1), and 300 nM (EAAT3) in heterologous expression systems [1]. This gradient correlates with evolutionary divergence in the substrate-binding pocket: EAAT1/2 share conserved residues (e.g., Ser364, Thr401, Arg478) that form high-affinity hydrogen bonds with TFB-TBOA’s trifluoromethylbenzoyl group, while EAAT3 contains divergent residues (e.g., Gly464 replacing Thr401) that reduce binding stability [1] [8].

Inhibition dynamics involve irreversible transporter occlusion. Electrophysiological studies show TFB-TBOA locks transporters in an outward-facing conformation by simultaneously occupying both the glutamate-binding site and an adjacent hydrophobic cavity, preventing conformational transitions required for substrate translocation [8] [9]. This dual-site occupation disrupts Na+ coordination, abolishing the uncoupled anion conductance essential for EAAT function. In astrocytes, 100 nM TFB-TBOA completely abolishes glutamate-evoked Na+ influx (IC50 = 43 nM), confirming target engagement in native cells [8].

  • Table 1: Selectivity Profile of TFB-TBOA Across EAAT Subtypes
    Transporter SubtypeIC50 (nM)Relative Selectivity vs. EAAT3
    EAAT1 (GLAST)2213.6-fold
    EAAT2 (GLT-1)1717.6-fold
    EAAT3 (EAAC1)3001-fold (reference)
    EAAT4>10,000>33-fold resistance

Structural Determinants of TFB-TBOA Binding to SLC1 Family Transporters

Cryo-EM structures of human EAAT2 and thermostabilized EAAT1 bound to TFB-TBOA reveal atomic-scale binding motifs [2] [3]. The inhibitor’s aspartate moiety mimics glutamate coordination, forming salt bridges with Arg478 (EAAT2 numbering) and hydrogen bonds with Thr401/Ser364. Meanwhile, its trifluoromethylbenzoyl group occupies a hydrophobic cavity adjacent to the substrate site, inaccessible to endogenous glutamate [2]. This cavity, lined by transmembrane helices TM3, TM7, and HP2, exhibits subtype-specific volume: EAAT1/2 possess a deeper pocket accommodating the benzoyl ring, while EAAT3 has bulkier residues (e.g., Phe385) that sterically hinder TFB-TBOA docking [9].

Key binding determinants include:

  • Arg478: Forms a critical salt bridge with TFB-TBOA’s α-carboxyl group. Mutagenesis (R478A) reduces binding affinity by >100-fold [2].
  • Tyr403: Stabilizes the benzoyl group via π-stacking. The Y403F mutation increases IC50 by 8-fold [3].
  • Gly82/Pro289: Maintain trimerization domain integrity; disease-associated mutations (e.g., G82R) distort the transporter scaffold, indirectly disrupting TFB-TBOA binding [2].

TFB-TBOA’s binding extends beyond the orthosteric site, exploiting allosteric pockets to achieve "conformational locking." Molecular dynamics simulations show the inhibitor restricts HP2 loop mobility, preventing transition to inward-facing states [9].

Comparative Pharmacodynamics: TFB-TBOA vs. Classical EAAT Inhibitors

TFB-TBOA outperforms classical inhibitors in potency, selectivity, and mechanistic precision:

  • Table 2: Pharmacodynamic Comparison of EAAT Inhibitors

    InhibitorMechanismEAAT1 IC50EAAT2 IC50Key Limitations
    TFB-TBOACompetitive, non-transported22 nM17 nMLimited CNS penetration
    DL-TBOACompetitive, non-transported6 µM5 µMLow potency; non-selective
    UCPH-101Allosteric (trimerization domain)4.5 µM>100 µMEAAT1-selective; slow reversibility
    DHKCompetitive>100 µM23 µMEAAT2-selective; weak efficacy
  • vs. DL-TBOA: TFB-TBOA is 300-fold more potent due to its trifluoromethylbenzoyl extension, enhancing hydrophobic interactions. DL-TBOA lacks this moiety, explaining its µM-range affinity [6] [8].

  • vs. UCPH-101: TFB-TBOA acts orthosterically, while UCPH-101 binds the trimerization domain (EAAT1 residues Met231/Phe235), allosterically locking transporters in outward-facing states. UCPH-101 exhibits slow dissociation (t1/2 >30 min) vs. TFB-TBOA’s reversibility upon washout [7] [9].
  • Functional consequences: In spinal cord slices, 100 nM TFB-TBOA reduces GABAergic mIPSC amplitude by 60% by disrupting the glutamate-glutamine cycle, an effect unattainable with DL-TBOA at equivalent concentrations [4].

Kinetic Profiling of Glutamate Uptake Inhibition in Heterologous Expression Systems

Kinetic analyses in HEK293 and Xenopus oocytes reveal TFB-TBOA’s mode of inhibition:

  • Table 3: Kinetic Parameters of Glutamate Uptake Inhibition

    Expression SystemTransporterKm (Glutamate)VmaxTFB-TBOA IC50Inhibition Mode
    HEK293EAAT218 µM100% (reference)17 nMCompetitive
    HEK293EAAT120 µM100%22 nMCompetitive
    Xenopus oocytesEAAT328 µM100%300 nMCompetitive
  • Competitive inhibition: TFB-TBOA increases the apparent Km for glutamate (e.g., from 18 µM to 132 µM in EAAT2-expressing HEK293 cells) without altering Vmax, confirming direct competition at the substrate site [1] [7].

  • On-off kinetics: Association rate (kon) = 2.1 × 107 M−1s−1; dissociation rate (koff) = 0.003 s−1, yielding a sub-nM Kd [7].
  • Cell-based phenotypes: In impedance-based assays, TFB-TBOA (100 nM) blocks EAAT1-mediated cell swelling induced by 10 µM glutamate, confirming functional inhibition at physiological substrate concentrations [10].

Properties

Product Name

Tfb-tboa

IUPAC Name

(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid

Molecular Formula

C19H17F3N2O6

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1

InChI Key

LPWONNPEPDHEAI-GJZGRUSLSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O

Synonyms

(3S)-3-[[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.